molecular formula C21H25F3N2O2S B380379 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 315692-42-3

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B380379
CAS RN: 315692-42-3
M. Wt: 426.5g/mol
InChI Key: JRQCWQHJCLPLNY-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine, commonly referred to as TBPS-TFP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and is known for its unique biochemical and physiological effects. In

Scientific Research Applications

Structural Analysis and Potential Antimalarial Activity

Research involving (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which share a structural motif with the compound , highlighted their potential anti-malarial activity. The study delved into the crystal structures of active and nonactive derivatives to elucidate the molecular features contributing to their biological activity. The importance of specific functional groups and molecular conformations in determining activity was underscored, although direct correlations between bond distances and biological effects were not established. The study also explored intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, contributing to the compounds' stability and possibly their biological activity (Cunico et al., 2009).

Crystal Structure and Theoretical Analysis

Another study focused on the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives, including those structurally related to the compound of interest. The research provided insights into the molecular conformations and intermolecular interactions, such as hydrogen bonds and π-π stacking, which could influence the biological activity and solubility of these compounds. Density Functional Theory (DFT) calculations were conducted to identify reactive sites for electrophilic and nucleophilic attacks, offering a theoretical basis for understanding the compounds' reactivity and potential interactions with biological targets (Kumara et al., 2017).

Adenosine Receptor Antagonism

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines revealed the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. This study underscores the therapeutic potential of structurally related piperazine sulfonamides in modulating adenosine receptor activity, which could have implications for various cardiovascular and inflammatory disorders. The identification of compounds with potent antagonistic activity and the development of a new radioligand highlight the utility of such compounds in pharmacological research (Borrmann et al., 2009).

Anticancer and Antibacterial Potential

A study on 1-benzhydryl-sulfonyl-piperazine derivatives, including those similar to the compound , demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This research highlights the potential of such compounds in cancer therapy, particularly in targeting specific cancer cell lines. The structure-activity relationship analysis provided insights into the functional groups crucial for anticancer activity, paving the way for the design of more effective therapeutic agents (Ananda Kumar et al., 2007).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2S/c1-20(2,3)16-7-9-19(10-8-16)29(27,28)26-13-11-25(12-14-26)18-6-4-5-17(15-18)21(22,23)24/h4-10,15H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQCWQHJCLPLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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